
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorinated compounds, such as the one you mentioned, are widely used in various fields including molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .
Synthesis Analysis
Fluorinated compounds are often synthesized using various methods, including the Umemoto reaction and Balts-Schiemann reaction . The exact synthesis method for your specific compound would depend on its structure and the desired properties.Chemical Reactions Analysis
The chemical reactions involving fluorinated compounds can be complex and varied. They often involve the formation of C-F bonds, which are strong and stable . The specific reactions would depend on the other functional groups present in the molecule.Physical and Chemical Properties Analysis
Fluorine has unique physical and chemical properties that can significantly influence the properties of the compounds it is part of. For example, fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Aplicaciones Científicas De Investigación
Design and Synthesis for Zn2+ Detection
A study by Aoki et al. (2008) discusses the design and synthesis of a caged Zn2+ probe, using a benzenesulfonyl derivative, which is structurally related to the compound . This research highlights the potential of such compounds in creating sensitive probes for metal ion detection, particularly Zn2+【Aoki et al., 2008】(https://consensus.app/papers/design-synthesis-caged-probe-aoki/6526314d66e9546ca6af2d7065a785d9/?utm_source=chatgpt).
Synthesis of Tetrahydroquinoline Derivatives
Croce et al. (2006) describe the synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives, which are structurally related to the compound . This paper highlights the versatility of these compounds in creating diverse chemical structures, useful in various scientific applications【Croce et al., 2006】(https://consensus.app/papers/synthesis-2hydroxy1234tetrahydroquinoline-croce/3f004e5e3c2652649adf9c94bb969383/?utm_source=chatgpt).
Intramolecular Substitution for Fluorinated Derivatives
Ichikawa et al. (2006) researched the intramolecular substitution reactions leading to fluorinated quinoline derivatives, which is relevant to the compound . Their work demonstrates the utility of these reactions in synthesizing fluorinated heterocyclic compounds, important in medicinal chemistry and material science【Ichikawa et al., 2006】(https://consensus.app/papers/syntheses-ringfluorinated-isoquinolines-quinolines-ichikawa/78df816d49305adeb2c57b1320f817aa/?utm_source=chatgpt).
Novel Construction Methods
Liu et al. (2000) explored novel methods for constructing benzo[e][1,2]thiazine derivatives, which have structural similarities to the compound . This research underlines the innovative approaches in synthesizing complex heterocyclic compounds, potentially useful in various scientific and industrial applications【Liu et al., 2000】(https://consensus.app/papers/novel-methods-construction-33disubstituted-liu/69560d552376503cb3f96b08806e8e1f/?utm_source=chatgpt).
Pro-Apoptotic Effects in Cancer Research
Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, including structures similar to the compound , and evaluated their pro-apoptotic effects in cancer cells. This study showcases the potential therapeutic applications of such compounds in oncology【Cumaoğlu et al., 2015】(https://consensus.app/papers/synthesis-effects-sulfonamide-derivatives-activating-cumaoğlu/46a1009f017259ceb6de792b2c90cb9f/?utm_source=chatgpt).
Crystal Structure Analysis
Gelbrich et al. (2011) analyzed the crystal structure of a compound structurally related to the target compound. The study provides insights into the molecular configurations of similar compounds, which can be crucial for understanding their chemical properties and potential applications【Gelbrich et al., 2011】(https://consensus.app/papers/gliquidone-gelbrich/ed20a1102b9f5f6d887c1ca6a3c2a080/?utm_source=chatgpt).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with biological systems. For example, some fluorinated compounds have been found to inhibit certain enzymes, leading to antibacterial activity . The exact mechanism of action for your specific compound would depend on its structure and the system it is interacting with.
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-11-26(22,23)21-10-4-5-14-8-9-16(13-18(14)21)20-27(24,25)17-7-3-6-15(19)12-17/h3,6-9,12-13,20H,2,4-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFRFSSFNZRUIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethylphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2701058.png)
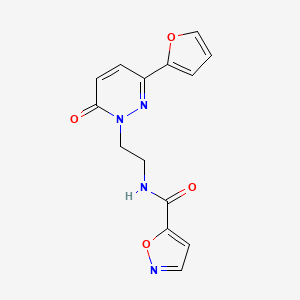
![tert-butyl N-[2-(7-amino-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B2701063.png)

![1-(3,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2701065.png)

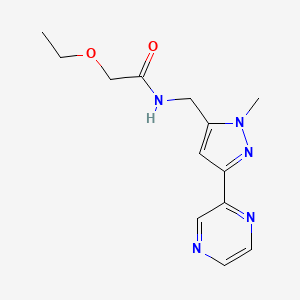
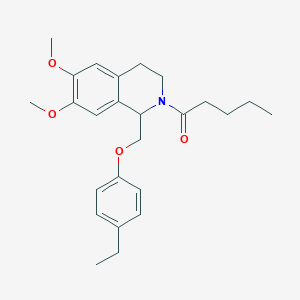
![Benzyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2701073.png)
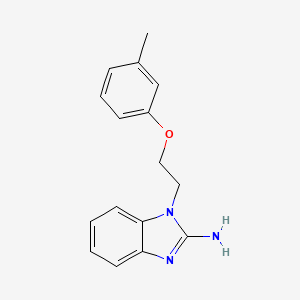
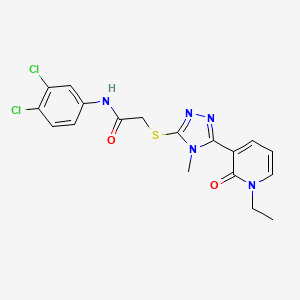
![5-[(3,4-Dichlorophenoxy)methyl]-3-phenylisoxazole](/img/structure/B2701079.png)
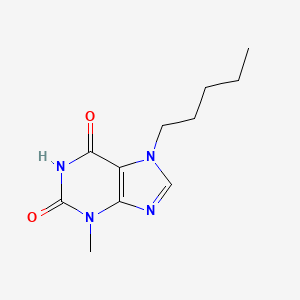
![2,4-Dimethyl 3-methyl-5-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2701081.png)
